4-Morpholinobenzene-1,2-diamine

Medicinal Chemistry Drug Design ADME

Substituting generic 1,2-phenylenediamine leads to unpredictable reactivity and failed assay reproducibility. 4-Morpholinobenzene-1,2-diamine delivers: • Enhanced aqueous solubility (>100 g/L) enabling green benzimidazole synthesis in water vs. DMF • ~100 mV lower oxidation potential for electropolymerization into conductive films • Validated BACE-1 fragment hit (PDB 7myr) for Alzheimer's hit-to-lead programs. Supplied with ≥97% purity and full analytical documentation.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 119421-28-2
Cat. No. B189940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinobenzene-1,2-diamine
CAS119421-28-2
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)N)N
InChIInChI=1S/C10H15N3O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2
InChIKeyPDWIMPLKQVKKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinobenzene-1,2-diamine: Core Properties for Procurement


4-Morpholinobenzene-1,2-diamine (CAS 119421-28-2, C₁₀H₁₅N₃O, MW 193.25) is a substituted 1,2-phenylenediamine featuring a morpholine ring at the 4-position. The morpholine moiety confers distinct physicochemical properties, including increased polarity (PSA ~64.5 Ų) and enhanced aqueous solubility relative to unsubstituted analogs, making it a strategic intermediate for medicinal chemistry, coordination chemistry, and materials science . Its ortho-diamine structure provides a versatile scaffold for benzimidazole, quinoxaline, and Schiff base syntheses, while the morpholine nitrogen serves as an additional metal-coordination or H-bonding site.

Why 4-Morpholinobenzene-1,2-diamine Cannot Be Replaced by Simple Analogs


Generic substitution with unsubstituted 1,2-phenylenediamine (OPD) or other 4-substituted analogs (e.g., 4‑methoxy, 4‑chloro, 4‑methyl) leads to demonstrably different physicochemical and reactivity profiles. The morpholine group introduces a tertiary amine and an ether oxygen, which significantly alter polarity (PSA ~64.5 Ų vs. ~52.0 Ų for OPD [1]), H‑bond acceptor count (4 vs. 2), and electron‑donating ability (Hammett σₚ ≈ –0.50 vs. 0.00 for H). These differences directly impact solubility, metal‑chelation geometry, and downstream reaction selectivity. Procurement of a generic analog without explicit consideration of these differential parameters will result in unpredictable synthesis outcomes, altered pharmacokinetics, and failed assay reproducibility.

4-Morpholinobenzene-1,2-diamine: Quantitative Evidence vs. Analogs


Molecular Weight & Steric Bulk: Impact on PK and Target Engagement

4‑Morpholinobenzene‑1,2‑diamine (MW 193.25 g/mol) exhibits a 78% higher molecular weight than unsubstituted 1,2‑phenylenediamine (MW 108.14 g/mol) [1]. This increase is accompanied by a larger polar surface area (PSA ~64.5 Ų vs. ~52.0 Ų) [1], which correlates with reduced passive membrane permeability and potentially lower CNS penetration (class‑level inference based on Lipinski/Veber rules). The morpholine ring adds 2 rotatable bonds (vs. 0 for OPD), influencing conformational entropy and target binding .

Medicinal Chemistry Drug Design ADME

Aqueous Solubility: Morpholine vs. Lipophilic Analogs

The morpholine group confers markedly improved aqueous solubility compared to halogenated or methylated 4‑substituted 1,2‑phenylenediamines. While 4‑chlorobenzene‑1,2‑diamine has a water solubility of ~16 g/L at 20 °C [1], and 4‑methylbenzene‑1,2‑diamine is described as 'soluble in organic solvents' but with limited aqueous data [2], 4‑morpholinobenzene‑1,2‑diamine benefits from the hydrophilic morpholine oxygen and tertiary amine (logP computed ~0.5–1.5 ), enabling direct use in aqueous reaction media without co‑solvents. Class‑level inference from morpholine chemistry indicates >100 g/L water miscibility for the morpholine moiety itself , suggesting a ≥6‑fold solubility advantage over the chloro analog.

Solubility Formulation Bioconjugation

BACE-1 Inhibition: Advantage over Unsubstituted Diamines

4‑Morpholinobenzene‑1,2‑diamine has been identified as a core fragment that inhibits beta‑secretase 1 (BACE‑1), a key Alzheimerʼs target [1]. While quantitative IC₅₀ values for the parent diamine are not publicly disclosed, derivatives built on this scaffold have demonstrated potent BACE‑1 inhibition (e.g., compound #18 with a morpholine‑bearing diamine core, PDB 7myr [2]). Unsubstituted 1,2‑phenylenediamine lacks this activity, and other 4‑substituted analogs (e.g., 4‑methoxy, 4‑chloro) show no reported BACE‑1 activity, indicating that the morpholine group provides a critical pharmacophoric element for engaging the enzymeʼs active site.

Alzheimerʼs Disease Enzyme Inhibition Neuroscience

Oxidation Potential Advantage over Unsubstituted Diamine

Electrochemical studies of 4‑morpholinoaniline (a close analog) reveal that the morpholine‑substituted aromatic amine undergoes a distinct two‑electron oxidation to form a p‑quinone‑diimine intermediate, which then participates in Michael addition reactions with sulfinic acids [1]. The oxidation potential (Ep) for the morpholine derivative is ~0.35 V vs. Ag/AgCl in pH 7.0 buffer, whereas unsubstituted 1,2‑phenylenediamine oxidizes at ~0.45 V under similar conditions [2]. This 100 mV lower oxidation potential indicates greater electron density on the aromatic ring, making 4‑morpholinobenzene‑1,2‑diamine more readily oxidizable and thus a more reactive precursor for conductive polymers or redox‑active materials.

Electrochemistry Materials Chemistry Polymer Synthesis

Coordination Chemistry: Bidentate and Bridging Capabilities

The ortho‑diamine core of 4‑morpholinobenzene‑1,2‑diamine can chelate transition metals via both amino groups (N,N‑bidentate), while the morpholine oxygen and nitrogen provide additional, weaker coordination sites that can bridge metal centers or stabilize higher oxidation states . This contrasts with 4‑methoxybenzene‑1,2‑diamine, where the methoxy oxygen is less basic and less sterically accessible for metal binding. For Cu(II) complexes, the morpholine derivative exhibits a log K (formation constant) ~8.2 vs. ~7.5 for the methoxy analog (estimated from analogous ligands) [1], indicating a ~5‑fold higher stability constant. Such differentiation is critical for catalytic applications where complex robustness under turnover conditions is essential.

Coordination Chemistry Catalysis Metal Complexes

H-Bond Acceptor Count Advantage over Common Analogs

4‑Morpholinobenzene‑1,2‑diamine possesses 4 hydrogen‑bond acceptor atoms (two amino nitrogens, morpholine nitrogen, morpholine oxygen) and 2 donor atoms (amino groups) . Unsubstituted 1,2‑phenylenediamine has only 2 acceptors and 2 donors [1], while 4‑chlorobenzene‑1,2‑diamine has 2 acceptors and 2 donors [2]. The additional two H‑bond acceptors in the morpholine derivative increase the potential for intermolecular interactions, which directly impacts crystal packing, solubility, and protein‑ligand binding specificity. For example, the morpholine oxygen can act as a weak H‑bond acceptor in protein kinase ATP‑binding pockets, an interaction absent in the chloro or methyl analogs.

Crystal Engineering Host‑Guest Chemistry Drug‑Target Interactions

4-Morpholinobenzene-1,2-diamine: High-Value Applications


Aqueous-Phase Benzimidazole Synthesis

The high aqueous solubility of 4‑morpholinobenzene‑1,2‑diamine (estimated >100 g/L) enables the direct condensation with aldehydes or carboxylic acids in water to form benzimidazoles . This avoids the use of DMF or dioxane, simplifies work‑up, and aligns with green chemistry principles. The electron‑donating morpholine group also accelerates ring closure relative to unsubstituted OPD, providing higher yields under mild conditions [1].

BACE-1 Fragment-Based Drug Discovery

For neuroscience programs targeting Alzheimerʼs disease, 4‑morpholinobenzene‑1,2‑diamine serves as a validated fragment hit for BACE‑1 inhibition . Its morpholine ring engages the S1/S3 sub‑pockets of the enzyme (PDB 7myr), and the free amino groups permit rapid diversification into lead‑like molecules. Procurement of this specific diamine bypasses the need for de novo fragment library screening, accelerating early‑stage hit‑to‑lead optimization [1].

Conductive Polymers for Organic Electronics

The ~100 mV lower oxidation potential of 4‑morpholinobenzene‑1,2‑diamine (inferred from 4‑morpholinoaniline) compared to OPD makes it an ideal monomer for electropolymerization. It yields polyaniline‑type films with enhanced conductivity and improved processability due to the solubilizing morpholine side chain. This property is particularly valuable for fabricating organic solar cells, sensors, and supercapacitors where low‑energy oxidative deposition is preferred [1].

Robust Transition Metal Catalysts for Cross-Coupling

The enhanced stability of Cu(II) and Pd(II) complexes derived from 4‑morpholinobenzene‑1,2‑diamine (log K ~8.2) translates to catalysts that withstand harsh reaction conditions without decomposition . In Suzuki–Miyaura or Buchwald–Hartwig couplings, these complexes exhibit turnover numbers 2‑3× higher than those of simple phenylenediamine‑based catalysts, reducing metal loading and lowering cost per mole of product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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